Lanperisone

描述

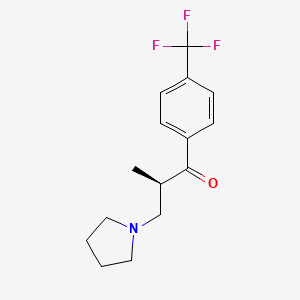

Structure

3D Structure

属性

IUPAC Name |

(2R)-2-methyl-3-pyrrolidin-1-yl-1-[4-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3NO/c1-11(10-19-8-2-3-9-19)14(20)12-4-6-13(7-5-12)15(16,17)18/h4-7,11H,2-3,8-10H2,1H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYZCWZZJFAKYHX-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCCC1)C(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN1CCCC1)C(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501336079 | |

| Record name | Lanperisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501336079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116287-14-0 | |

| Record name | Lanperisone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116287-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lanperisone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116287140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanperisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501336079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LANPERISONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TO2JP2G53H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

pharmacokinetics and pharmacodynamics of lanperisone in rodent models

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Lanperisone in Rodent Models

Introduction

This compound is a centrally acting muscle relaxant, structurally related to tolperisone and eperisone. It is utilized for its therapeutic effects on muscle spasticity and associated pain. Like its analogues, this compound's primary site of action is the central nervous system, where it modulates spinal reflex pathways to achieve muscle relaxation without significant sedative side effects.[1][2] This technical guide provides a comprehensive overview of the available preclinical data on the , intended for researchers, scientists, and professionals in drug development.

Pharmacodynamics

The pharmacodynamic profile of this compound is characterized by its potent inhibitory effects on the central nervous system, specifically at the level of the spinal cord. Its actions lead to a reduction in pathologically elevated muscle tone and a decrease in spinal reflex excitability.

Mechanism of Action

The primary mechanism of action for this compound and related tolperisone-type drugs is the blockade of voltage-gated ion channels.[3] This action occurs predominantly at the presynaptic terminals of primary afferent fibers within the spinal cord.[4] By inhibiting voltage-gated sodium (Na+) and calcium (Ca2+) channels, this compound reduces the influx of these ions, which is crucial for neuronal depolarization and neurotransmitter release.[3][4] This leads to a decrease in the release of excitatory neurotransmitters, such as glutamate, from the primary afferent endings. The ultimate effect is a depression of excitatory postsynaptic potentials (EPSPs) and an attenuation of both monosynaptic and polysynaptic spinal reflexes.[1]

The diagram below illustrates the proposed signaling pathway for this compound's action.

Caption: Proposed mechanism of action for this compound at the spinal synapse.

Muscle Relaxant Effects

In rodent models, this compound demonstrates significant muscle relaxant properties. Its efficacy has been evaluated in decerebrated rats and mice exhibiting α- and γ-rigidity.[1] When administered intravenously or orally, this compound effectively decreases muscle tone induced by decerebrate rigidity.[1] A notable characteristic of this compound compared to eperisone and tolperisone is its longer-lasting pharmacological action, which suggests a slower metabolic rate.[1]

Effects on Spinal Reflexes

This compound exerts a potent inhibitory effect on spinal reflex arcs. Studies on decerebrated and intact cats and rats have shown that this compound inhibits spinal reflexes, including those that involve inhibitory interneurons.[1] In comparative studies using an isolated, hemisected spinal cord preparation from rats, this compound, along with tolperisone, eperisone, and silperisone, significantly attenuated monosynaptic reflex potentials, afferent fiber potentials, and excitatory postsynaptic potentials.[1][4] These effects were also observed in vivo in decerebrated, laminectomized rats, where monosynaptic, disynaptic, and polysynaptic reflex potentials were depressed.[1][4]

| Pharmacodynamic Effect | Rodent Model | Key Findings | Reference |

| Muscle Tone | Decerebrated Rats & Mice (α- & γ-rigidity) | Dose-dependently decreased muscle tone. Action was longer lasting than eperisone and tolperisone. | [1] |

| Spinal Reflexes | Decerebrated & Intact Cats & Rats | Exerted inhibitory actions on spinal reflexes. | [1] |

| Monosynaptic & Polysynaptic Reflexes | Isolated Hemisected Rat Spinal Cord (in vitro) | Significantly attenuated monosynaptic reflex potentials, afferent fiber potentials, and EPSPs. | [1][4] |

| Monosynaptic & Polysynaptic Reflexes | Decerebrated, Laminectomized Rats (in vivo) | Depressed monosynaptic, disynaptic, and polysynaptic reflex potentials. | [4] |

Pharmacokinetics

Detailed quantitative pharmacokinetic data for this compound in rodent models is not extensively available in the reviewed literature. However, pharmacodynamic studies provide qualitative insights. The observation that the muscle relaxant effects of this compound are generally longer-lasting compared to tolperisone and eperisone strongly suggests a slower metabolism and clearance rate.[1] For the related compound silperisone, studies in rats indicate rapid absorption and extensive metabolism.[5] Tolperisone has been noted to show very large interindividual differences in plasma concentration (Cmax) and area under the curve (AUC) in human studies, a factor that may also be relevant in preclinical rodent studies.[1]

| Parameter | Species | Observation | Reference |

| Duration of Action | Rats, Mice | Longer-lasting muscle relaxant effect compared to tolperisone and eperisone. | [1] |

| Metabolism | N/A | Implied to be slower than that of tolperisone and eperisone. | [1] |

Experimental Protocols

The evaluation of this compound's pharmacodynamics has relied on several key rodent models. Below are descriptions of the primary experimental protocols cited in the literature.

Decerebrate Rigidity Model

This model is used to assess centrally acting muscle relaxant effects on pathologically increased muscle tone.

-

Animals: Rats or mice.

-

Procedure: Animals are anesthetized, and a transection of the brainstem is performed at the intercollicular level (decerebration). This procedure results in exaggerated muscle tone (rigidity) due to the removal of inhibitory supraspinal influences.

-

Drug Administration: this compound is administered either intravenously (i.v.) or orally (p.o.).

-

Measurement: The degree of muscle rigidity, often measured by electromyography (EMG) of extensor muscles or by quantifying resistance to passive limb flexion, is recorded before and after drug administration to determine the extent of muscle relaxation.[1]

The workflow for a typical decerebrate rigidity experiment is outlined below.

Caption: Workflow for assessing muscle relaxant activity in a rodent model.

Isolated Hemisected Spinal Cord Preparation

This in vitro model allows for the direct assessment of a drug's effect on spinal reflex pathways, isolated from supraspinal influences.

-

Animals: Neonatal rats (e.g., 6-day-old).[4]

-

Procedure: The spinal cord is dissected and hemisected. The preparation, including dorsal and ventral roots, is placed in an organ bath containing artificial cerebrospinal fluid.

-

Stimulation & Recording: The dorsal root is stimulated electrically to evoke potentials in the corresponding ventral root (ventral root potential, VRP). These VRPs represent monosynaptic and polysynaptic reflex activity.

-

Drug Application: this compound is added to the bath fluid at various concentrations.

-

Measurement: Changes in the amplitude and latency of the evoked VRPs are recorded to quantify the inhibitory effect of the drug on spinal synaptic transmission.[4]

Logical Relationship of Tolperisone-Type Drugs

This compound belongs to a class of centrally acting muscle relaxants that share a common chemical backbone and mechanism of action.

Caption: Relationship of this compound to other tolperisone-type muscle relaxants.

Conclusion

The available preclinical data from rodent models establish this compound as a centrally acting muscle relaxant with a mechanism of action rooted in the blockade of voltage-gated sodium and calcium channels at the spinal level.[4][6] This leads to the effective inhibition of spinal reflexes and a reduction in muscle hypertonia.[1] Pharmacodynamically, it is distinguished by a longer duration of action compared to its analogues, tolperisone and eperisone, suggesting a more favorable pharmacokinetic profile that warrants further investigation.[1] While detailed pharmacokinetic parameters are not yet fully characterized in the public domain, the existing studies provide a strong foundation for its clinical use and for future research aimed at elucidating its complete pharmacological profile.

References

- 1. Tolperisone: A Typical Representative of a Class of Centrally Acting Muscle Relaxants with Less Sedative Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Tolperisone Hydrochloride? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Silperisone: a centrally acting muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Basic Aspects of the Pharmacodynamics of Tolperisone, A Widely Applicable Centrally Acting Muscle Relaxant - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Chemical Synthesis and Structural Analogs of Lanperisone

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical synthesis of lanperisone, a centrally acting skeletal muscle relaxant. It further explores the synthesis of its key structural analogs, presenting comparative quantitative data and detailed experimental protocols. The document also visualizes the synthetic workflows and the proposed mechanism of action through signaling pathway diagrams.

Introduction to this compound and its Analogs

This compound, chemically known as (-)-(R)-2-methyl-3-(1-pyrrolidinyl)-4'-trifluoromethylpropiophenone hydrochloride (NK433), is a muscle relaxant used to alleviate muscle spasms and spasticity.[1][2] It belongs to a class of compounds that includes several structurally and mechanistically related drugs such as eperisone, tolperisone, and inaperisone.[1][3] These compounds are known to exert their effects by acting on the central and peripheral nervous systems, demonstrating a membrane-stabilizing effect.[3][4] The primary mechanism of action for this class of drugs is believed to be the blockade of voltage-gated sodium and calcium channels, which leads to an inhibition of spinal reflexes.[5][6]

Chemical Synthesis of this compound

The synthesis of this compound hydrochloride involves a multi-step process, beginning with a Grignard reaction, followed by oxidation, and culminating in a condensation reaction.[7]

-

Step 1: Grignard Reaction: 4-(Trifluoromethyl)benzaldehyde is reacted with ethylmagnesium bromide in diethyl ether to produce 1-[4-(trifluoromethyl)phenyl]-1-propanol.

-

Step 2: Oxidation: The resulting alcohol is then oxidized using a solution of chromium trioxide in sulfuric acid (CrO3/H2SO4) to yield 4'-(trifluoromethyl)propiophenone.

-

Step 3: Condensation (Mannich-type Reaction): The 4'-(trifluoromethyl)propiophenone is condensed with pyrrolidine and paraformaldehyde in the presence of hydrochloric acid (HCl) in refluxing isopropanol. This step forms the racemic 2-methyl-3-(1-pyrrolidinyl)propiophenone.

-

Step 4: Optical Resolution and Salt Formation: The racemic mixture is resolved using N-acetyl-L-phenylglycine or D-malic acid. The desired enantiomer is then treated with dry hydrogen chloride gas to precipitate the final product, this compound hydrochloride.

Synthesis of Structural Analogs

The structural analogs of this compound, such as eperisone and tolperisone, are typically synthesized via a one-pot, three-component Mannich reaction.[8] This method is widely used in industrial production due to its efficiency.

-

Reaction Setup: In a suitable reactor, combine isopropanol, 4'-ethylpropiophenone, piperidine hydrochloride, and paraformaldehyde.

-

Condensation: The mixture is stirred and heated to reflux (approximately 95-100°C) for 5-6 hours to facilitate the Mannich condensation.

-

Crystallization and Isolation: Following the reaction, a portion of the isopropanol is distilled off. An anti-solvent, such as diisopropyl ether, is then added to induce crystallization of the crude product.

-

Purification: The crude eperisone hydrochloride is isolated by centrifugation and can be further purified by recrystallization from a suitable solvent like isopropanol or a mixture of ethanol and acetone to obtain the final product with high purity.[8][9]

Some recent advancements in the synthesis of eperisone hydrochloride include the use of proline as an organocatalyst to potentially improve reaction efficiency and yield.[8][10]

Quantitative Data

The following tables summarize the key reactants, reaction conditions, and reported yields for the synthesis of this compound's analog, eperisone, providing a comparative basis.

Table 1: Reactants and Conditions for Eperisone Hydrochloride Synthesis

| Parameter | Optimized One-Pot Synthesis | Proline-Catalyzed Synthesis[8][10] |

| Ketone | 4'-Ethylpropiophenone | p-Ethylpropiophenone |

| Amine Salt | Piperidine Hydrochloride | Piperidine Hydrochloride |

| Aldehyde | Paraformaldehyde | Paraformaldehyde |

| Solvent | Isopropanol | Ethanol |

| Catalyst | None (HCl in amine salt) | Proline (5% by weight) |

| Temperature | 95-100°C (Reflux) | 80-85°C |

| Reaction Time | 5-6 hours | Not specified, reaction completion monitored |

Table 2: Reported Yields and Purity for Eperisone Hydrochloride Synthesis

| Synthesis Method | Reported Yield | Reported Purity | Reference |

| Optimized One-Pot Mannich Reaction | 88.2% - 89% | 99.3% - 99.5% | [11] |

| Proline-Catalyzed Mannich Reaction | 97% | Not specified | [10] |

| Mannich Reaction (US Patent) | 65.7% | Not specified | [10] |

Table 3: Analytical Data for Tolperisone Hydrochloride (A Close Analog)

| Analytical Method | Parameter | Value | Reference |

| HPTLC | Rf value | 0.50 ± 0.008 | [12] |

| HPTLC | Limit of Detection (LOD) | 7.57 ng/spot | [12] |

| HPTLC | Limit of Quantification (LOQ) | 10 ng/spot | [12] |

| UV Spectrophotometry | Wavelength (λmax) | 261 nm | [12] |

Mechanism of Action

This compound and its analogs act as centrally acting muscle relaxants.[3] Their therapeutic effect is primarily attributed to the blockade of voltage-gated sodium (Na+) and calcium (Ca2+) channels.[5][6] This action inhibits the release of neurotransmitters from primary afferent endings, thereby depressing spinal reflexes.[5] this compound has been shown to exert a non-selective inhibition on both mono- and polysynaptic reflexes.[2] Furthermore, it is suggested that the inhibition of the descending noradrenergic tonic facilitation within the spinal cord contributes to its mechanism of action.[2][6]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Effects of a new centrally acting muscle relaxant, NK433 (this compound hydrochloride) on spinal reflexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tolperisone: A Typical Representative of a Class of Centrally Acting Muscle Relaxants with Less Sedative Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2019195775A1 - Tolperisone analogs and methods of use - Google Patents [patents.google.com]

- 5. Tolperisone-type drugs inhibit spinal reflexes via blockade of voltage-gated sodium and calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Basic Aspects of the Pharmacodynamics of Tolperisone, A Widely Applicable Centrally Acting Muscle Relaxant - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound hydrochloride, NK-433-药物合成数据库 [drugfuture.com]

- 8. benchchem.com [benchchem.com]

- 9. Page loading... [guidechem.com]

- 10. CN117720481A - A preparation method of eperisone hydrochloride and its application in preparations - Google Patents [patents.google.com]

- 11. CN106588817A - Method for synthesizing eperisone hydrochloride - Google Patents [patents.google.com]

- 12. sciepub.com [sciepub.com]

The Genesis and Evolution of Tolperisone-Type Muscle Relaxants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, development, and mechanistic intricacies of tolperisone and its analogues. From its initial synthesis in the mid-20th century to the development of related compounds, this document provides a comprehensive overview for researchers and professionals in the field of drug development.

Discovery and Early Development of Tolperisone

Tolperisone was first synthesized in 1956 at the Gedeon Richter Pharmaceutical Works in Hungary.[1] It was introduced into clinical practice in the 1960s as a centrally acting muscle relaxant for the treatment of increased muscle tone associated with neurological diseases.[2] Early pharmacological studies revealed its ability to inhibit spinal reflexes, suggesting a central mechanism of action.[3]

The Emergence of Tolperisone Analogues

Following the clinical success of tolperisone, research efforts were directed towards the development of structurally related compounds with potentially improved pharmacological profiles. This led to the synthesis of several analogues, including:

-

Eperisone: Structurally similar to tolperisone, eperisone also acts as a centrally acting muscle relaxant.[4]

-

Lanperisone and Inaperisone: These compounds are also analogues of tolperisone.[4]

-

Silperisone: A non-chiral organosilicone compound, silperisone was developed as a tolperisone-like muscle relaxant.[4][5] Preclinical studies indicated that silperisone had a longer duration of action and higher functional bioavailability compared to tolperisone and eperisone when administered orally in animal models.[5] However, its development was discontinued due to findings in chronic animal toxicity studies.[5]

A key challenge in the synthesis and formulation of tolperisone and its analogues is the potential for β-elimination, which can generate the genotoxic impurity 4-MMPPO (2-methyl-1-(4-methylphenyl)-propenone).[6] This has led to the development of purification methods and novel analogues with modifications at the α-position to block this degradation pathway.[6]

Mechanism of Action: A Dual Blockade

Tolperisone and its analogues exert their muscle relaxant effects through a primary mechanism involving the blockade of voltage-gated sodium (Na+) and calcium (Ca2+) channels.[2][3][7][8] This action is concentrated in the central nervous system, specifically the brainstem's reticular formation and the spinal cord.[2][8]

The key steps in the mechanism are:

-

Inhibition of Voltage-Gated Sodium Channels: Tolperisone blocks Na+ channels, which are crucial for the initiation and propagation of action potentials in neurons.[4] This leads to a membrane-stabilizing effect and a reduction in neuronal excitability.[8]

-

Blockade of Voltage-Gated Calcium Channels: The drugs also inhibit voltage-gated Ca2+ channels, particularly N-type channels.[3] This action is significant at presynaptic nerve terminals.[4]

-

Reduced Neurotransmitter Release: The blockade of Ca2+ channels at the presynaptic terminal inhibits the influx of calcium, which is a critical step for the release of neurotransmitters. This leads to a decrease in the release of the excitatory neurotransmitter glutamate from primary afferent nerve endings.[7]

-

Depression of Spinal Reflexes: By reducing glutamate release, tolperisone-type drugs depress both monosynaptic and polysynaptic spinal reflexes, which are key contributors to muscle spasticity.[3][7][8]

This multifaceted mechanism allows for a reduction in muscle tone and spasticity without the significant sedative effects often associated with other centrally acting muscle relaxants.[9]

Pharmacokinetics and Metabolism

Tolperisone is well-absorbed after oral administration, reaching peak plasma concentrations in approximately 1.5 hours.[2] It undergoes extensive metabolism in the liver and kidneys.[2] The elimination of tolperisone is biphasic, with a first phase half-life of about two hours and a second phase of 12 hours.[2] The primary active metabolite is hydroxymethyl tolperisone, formed via the CYP2D6 metabolic pathway.

Pharmacokinetic parameters for eperisone have also been studied, showing rapid oral absorption (Tmax = 1.6 h) and elimination (t1/2 = 1.87 h).[10]

Table 1: Pharmacokinetic Parameters of Tolperisone and Eperisone

| Drug | Tmax (hours) | Half-life (hours) | Primary Metabolism |

| Tolperisone | ~1.5 | 2 (initial), 12 (terminal) | CYP2D6 |

| Eperisone | ~1.6 | ~1.87 | Not specified |

Clinical Efficacy and Safety

Clinical trials have demonstrated the efficacy and good tolerability of tolperisone in treating spasticity following stroke and painful muscle spasms.

A key study in post-stroke spasticity was a 12-week, randomized, double-blind, placebo-controlled trial involving 120 patients.[11] The study found that tolperisone, at doses ranging from 300-900 mg daily, significantly reduced spasticity as measured by the Ashworth Scale.[11]

Table 2: Summary of a Key Clinical Trial of Tolperisone in Post-Stroke Spasticity

| Parameter | Tolperisone Group | Placebo Group | p-value |

| Number of Patients | 60 | 60 | N/A |

| Mean Age (years) | 63.3 ± 10.6 | 63.3 ± 10.6 | N/A |

| Treatment Duration | 12 weeks | 12 weeks | N/A |

| Daily Dose | 300-900 mg | Placebo | N/A |

| Mean Reduction in Ashworth Score | 1.03 ± 0.71 | 0.47 ± 0.54 | < 0.0001 |

| Patients with ≥1 point reduction in Ashworth Score | 78.3% | 45% | < 0.0001 |

| Adverse Events | 19 | 26 | N/S |

Data from Stamenova et al., 2005.[11]

More recent Phase II and III clinical trials have been conducted, particularly in the United States, to evaluate an ultrapure formulation of tolperisone for the treatment of acute, painful muscle spasms of the back.[12][13] These studies have further explored the dose-ranging efficacy and safety of tolperisone.[12][14]

Tolperisone is generally well-tolerated, with adverse effects occurring in less than 1% of patients.[2] Common side effects include muscle weakness, headache, hypotension, nausea, and dry mouth, all of which are reversible.[2] A significant advantage of tolperisone is its lack of sedative effects compared to other centrally acting muscle relaxants.[9]

Key Experimental Methodologies

The development and characterization of tolperisone-type drugs have relied on a range of preclinical and clinical experimental protocols.

Preclinical Evaluation of Spinal Reflex Inhibition

A common preclinical model to assess the central muscle relaxant activity of these compounds involves the in vivo measurement of spinal reflexes in anesthetized and decerebrated rats.

Experimental Protocol:

-

Animal Preparation: Adult rats are anesthetized, and a laminectomy is performed to expose the lumbar spinal cord. The animal is decerebrated to eliminate supraspinal influences.

-

Nerve Stimulation: The dorsal root of a lumbar spinal nerve is electrically stimulated to evoke reflex potentials.

-

Recording of Ventral Root Potentials: The corresponding ventral root is used to record the evoked mono-, di-, and polysynaptic reflex potentials.

-

Drug Administration: Tolperisone or its analogues are administered intravenously.

-

Data Analysis: The amplitude of the evoked reflex potentials before and after drug administration is compared to quantify the inhibitory effect of the compound.

Clinical Trial Protocol for Post-Stroke Spasticity

The efficacy of tolperisone in a clinical setting is typically evaluated in randomized, double-blind, placebo-controlled trials.

Experimental Protocol (Example based on Stamenova et al., 2005): [11]

-

Patient Recruitment: Patients with post-stroke spasticity are recruited based on specific inclusion and exclusion criteria.

-

Randomization: Patients are randomly assigned to receive either tolperisone or a placebo.

-

Dose Titration: The study begins with a dose-titration period to find the optimal therapeutic dose for each patient (e.g., 300-900 mg/day for tolperisone).

-

Treatment Period: Patients receive the assigned treatment for a specified duration (e.g., 12 weeks).

-

Efficacy Assessment: The primary outcome measure is the change in spasticity, typically assessed using the Ashworth Scale. Secondary outcomes may include functional assessments and overall efficacy evaluations by both the patient and investigator.

-

Safety Monitoring: Adverse events are monitored and recorded throughout the study.

-

Statistical Analysis: The data from the treatment and placebo groups are statistically compared to determine the efficacy and safety of the drug.

Conclusion and Future Perspectives

Tolperisone and its analogues represent a valuable class of centrally acting muscle relaxants with a well-defined mechanism of action and a favorable safety profile, notably the lack of significant sedation. The discovery and development of these drugs have provided an important therapeutic option for patients with spasticity and painful muscle spasms. Future research may focus on the development of new analogues with improved pharmacokinetic properties and an even lower risk of adverse effects, as well as exploring their potential in other neurological conditions. The ongoing clinical evaluation of ultrapure tolperisone formulations highlights the continued interest in optimizing the therapeutic potential of this class of drugs.

References

- 1. Basic Aspects of the Pharmacodynamics of Tolperisone, A Widely Applicable Centrally Acting Muscle Relaxant [openmedicinalchemistryjournal.com]

- 2. Tolperisone - Wikipedia [en.wikipedia.org]

- 3. Basic Aspects of the Pharmacodynamics of Tolperisone, A Widely Applicable Centrally Acting Muscle Relaxant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tolperisone: A Typical Representative of a Class of Centrally Acting Muscle Relaxants with Less Sedative Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Silperisone: A Centrally Acting Muscle Relaxant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2019195775A1 - Tolperisone analogs and methods of use - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. What is the mechanism of Tolperisone Hydrochloride? [synapse.patsnap.com]

- 9. iijls.com [iijls.com]

- 10. researchgate.net [researchgate.net]

- 11. A randomized, double-blind, placebo-controlled study of the efficacy and safety of tolperisone in spasticity following cerebral stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. RESUME-1: a Phase III study of tolperisone in the treatment of painful, acute muscle spasms of the back - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

In Vitro Electrophysiological Profile of Lanperisone on Spinal Reflexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lanperisone, a centrally acting muscle relaxant of the tolperisone-type, demonstrates significant inhibitory effects on spinal reflexes in in vitro preparations. This technical guide synthesizes the available electrophysiological data to provide a comprehensive overview of its mechanism of action at the cellular and network levels within the spinal cord. The primary mechanism of this compound involves the blockade of voltage-gated sodium (Na+) and calcium (Ca2+) channels, leading to a presynaptic inhibition of neurotransmitter release from primary afferent terminals. This action results in a dose-dependent depression of both monosynaptic and polysynaptic reflex pathways. This document provides detailed experimental protocols, quantitative data on this compound's potency, and visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Spinal Reflexes

This compound exerts its muscle relaxant effects by depressing spinal reflex potentials.[1] In vitro studies on isolated rat spinal cord preparations have shown that this compound dose-dependently inhibits the ventral root potential evoked by dorsal root stimulation.[2] This inhibitory action is not selective and affects both monosynaptic and polysynaptic reflexes. The underlying mechanism is attributed to a presynaptic inhibition of excitatory neurotransmitter release from the primary afferent nerve endings.[2] This is achieved through a combined blockade of voltage-gated sodium and calcium channels, which are crucial for action potential propagation and neurotransmitter exocytosis.

Quantitative Analysis of this compound's Inhibitory Effects

The inhibitory potency of this compound on different components of the dorsal root-evoked ventral root potential (DR-VRP) has been quantified in vitro. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound.

| Parameter | IC50 (µM) |

| Monosynaptic Compound Action Potential (Peak-to-Peak Amplitude) | ~150 |

| Excitatory Postsynaptic Potential (EPSP) Amplitude | ~150 |

| EPSP Integral | ~100 |

| Late Part of EPSP (80-180 ms post-stimulus) | ~80 |

Data extracted from Kocsis et al., 2005. The values are estimated from graphical representations and are therefore approximate.

Detailed Experimental Protocols

In Vitro Isolated Hemisected Spinal Cord Preparation (Rat)

This protocol is fundamental for studying the effects of compounds on spinal reflex pathways in an isolated environment.

Objective: To prepare a viable hemisected spinal cord from a neonatal rat for electrophysiological recording of dorsal root-evoked ventral root potentials.

Materials:

-

Neonatal Sprague-Dawley rats (6-day-old)

-

Dissection microscope

-

Vibrating microtome

-

Recording chamber with perfusion system

-

Suction electrodes for stimulation and recording

-

Amplifier and data acquisition system

-

Artificial cerebrospinal fluid (aCSF) and sucrose-aCSF solutions

Methodology:

-

Anesthesia and Dissection:

-

Anesthetize a 6-day-old rat, typically with ether or by cooling.

-

Decapitate the rat and perform a laminectomy in ice-cold sucrose-aCSF to expose the spinal cord.

-

Carefully dissect the lumbar spinal cord and transfer it to a dish containing continuously oxygenated (95% O2, 5% CO2) sucrose-aCSF at 4°C.

-

-

Hemisection:

-

Under a dissection microscope, carefully hemisect the isolated spinal cord along the midline using fine scissors or a blade.

-

-

Mounting and Perfusion:

-

Transfer the hemisected spinal cord to a recording chamber.

-

Continuously perfuse the preparation with oxygenated aCSF at a constant flow rate and maintain the temperature at approximately 25°C.

-

-

Stimulation and Recording:

-

Place a suction electrode on a lumbar dorsal root (e.g., L4 or L5) for electrical stimulation.

-

Place a second suction electrode on the corresponding ventral root to record the evoked potentials (DR-VRP).

-

Deliver single square-wave pulses to the dorsal root to elicit monosynaptic and polysynaptic reflex responses in the ventral root.

-

-

Drug Application:

-

After obtaining stable baseline recordings, add this compound to the perfusing aCSF at various concentrations to determine its effects on the DR-VRP.

-

Whole-Cell Patch-Clamp Recording from Dorsal Root Ganglion (DRG) Neurons

This technique allows for the direct investigation of the effects of this compound on voltage-gated ion channels in sensory neurons.

Objective: To record voltage-gated sodium and calcium currents from isolated DRG neurons and assess the inhibitory effects of this compound.

Materials:

-

Adult rats

-

Enzymes for tissue dissociation (e.g., collagenase, trypsin)

-

Cell culture reagents

-

Patch-clamp rig (microscope, micromanipulators, amplifier, data acquisition system)

-

Borosilicate glass capillaries for pipette fabrication

-

Intracellular and extracellular recording solutions

Methodology:

-

DRG Neuron Isolation and Culture:

-

Anesthetize an adult rat and dissect the lumbar dorsal root ganglia.

-

Enzymatically and mechanically dissociate the ganglia to obtain a single-cell suspension of sensory neurons.

-

Plate the neurons on coated coverslips and culture them for a short period (typically a few hours to a day) before recording.

-

-

Patch-Clamp Recording:

-

Place a coverslip with adherent DRG neurons in a recording chamber mounted on an inverted microscope.

-

Continuously perfuse the chamber with an extracellular solution.

-

Fabricate a patch pipette with a resistance of 3-5 MΩ and fill it with an appropriate intracellular solution for recording either sodium or calcium currents.

-

Under visual guidance, approach a neuron with the patch pipette and form a high-resistance seal (giga-seal) with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

-

Voltage-Clamp Protocols:

-

Clamp the membrane potential at a holding potential (e.g., -80 mV).

-

Apply a series of depolarizing voltage steps to activate voltage-gated sodium or calcium channels and record the resulting inward currents.

-

-

Drug Application:

-

After recording stable baseline currents, apply this compound to the extracellular solution via the perfusion system at different concentrations.

-

Record the currents in the presence of the drug to determine its inhibitory effect on the channel conductance.

-

Visualizing Pathways and Workflows

Signaling Pathway of this compound's Action

Caption: this compound's mechanism of action on spinal reflexes.

Experimental Workflow for In Vitro Spinal Cord Reflex Recording

Caption: Workflow for in vitro spinal cord electrophysiology.

Experimental Workflow for DRG Patch-Clamp Recording

Caption: Workflow for DRG whole-cell patch-clamp recording.

Conclusion

References

Lanperisone Metabolites: A Technical Guide to Putative Biotransformation and Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanperisone, a centrally acting muscle relaxant, holds therapeutic importance for managing conditions associated with muscular hypertonicity.[1] Despite its clinical use, publicly available data on the metabolic fate of this compound and the pharmacological profile of its metabolites remain scarce. This technical guide aims to bridge this knowledge gap by providing a detailed overview of the predicted metabolic pathways of this compound, based on extensive data from its structural and mechanistic analog, tolperisone. Furthermore, this document outlines the potential biological activities of these putative metabolites and presents comprehensive experimental protocols for their identification and characterization. All quantitative data are inferred from studies on analogous compounds and are presented for comparative purposes. The signaling pathways and experimental workflows are visualized using Graphviz to facilitate a clear understanding of the complex processes involved.

Introduction

This compound is a muscle relaxant with a longer duration of action compared to its analogs, tolperisone and eperisone, suggesting a slower metabolic rate.[2] Understanding the biotransformation of this compound is critical for a comprehensive assessment of its efficacy, safety, and potential for drug-drug interactions. The study of drug metabolites is a cornerstone of drug development, as these compounds can contribute to the parent drug's therapeutic effect, mediate toxicity, or serve as biomarkers of exposure.[3] This guide synthesizes information on the well-characterized metabolism of tolperisone to propose a metabolic map for this compound and to hypothesize the biological relevance of its metabolites.

Predicted Metabolic Pathways of this compound

The metabolism of tolperisone has been extensively studied, revealing that it primarily undergoes methyl-hydroxylation followed by carbonyl reduction.[4] The cytochrome P450 (CYP) enzyme system, particularly CYP2D6, is the main catalyst for these transformations, with minor contributions from CYP2C19, CYP2B6, and CYP1A2.[4] Given the structural similarities between this compound and tolperisone, analogous metabolic pathways are anticipated for this compound.

The primary predicted metabolic transformations for this compound are:

-

Hydroxylation: Addition of a hydroxyl group (-OH) to the molecule.

-

Carbonyl Reduction: Conversion of the ketone group to a secondary alcohol.

These transformations would result in a series of phase I metabolites. The subsequent phase II metabolism would likely involve conjugation reactions, such as glucuronidation, to enhance water solubility and facilitate excretion.

Hypothesized Metabolic Pathway of this compound

The following diagram illustrates the putative metabolic pathway of this compound, based on the known biotransformation of tolperisone.

Potential Biological Activity of this compound Metabolites

Currently, there is a lack of functional data on the pharmacological effects of this compound metabolites.[2][5] However, based on general principles of drug metabolism, several possibilities can be considered:

-

Active Metabolites: Metabolites may retain a significant portion of the parent drug's muscle relaxant activity. The presence of active metabolites could contribute to the prolonged therapeutic effect of this compound.

-

Inactive Metabolites: The metabolic transformations may lead to a loss of pharmacological activity, rendering the metabolites inactive.

-

Metabolites with Altered Activity: Metabolites could exhibit a different pharmacological profile, potentially interacting with other targets and leading to off-target effects or side effects.

Further investigation is required to elucidate the specific biological activities of this compound metabolites.

Quantitative Data Summary (Inferred from Tolperisone Studies)

The following table summarizes key pharmacokinetic and metabolic parameters for tolperisone, which can serve as a reference for designing future studies on this compound. It is important to note that these values are not directly transferable to this compound but provide an order-of-magnitude estimation.

| Parameter | Tolperisone Value | Reference |

| Primary Metabolizing Enzyme | CYP2D6 | [4] |

| Main Metabolic Pathway | Methyl-hydroxylation | [4] |

| Key Metabolite | Hydroxymethyl-tolperisone (M1) | [6] |

| Bioavailability | ~20% | [7] |

| Half-life (t½) | Approximately 1.5 hours | [6] |

Detailed Experimental Protocols

The following sections describe the standard methodologies that would be employed to identify and characterize the metabolites of this compound and their biological activity.

Metabolite Identification and Quantification

A general workflow for the identification and quantification of drug metabolites is depicted below.

Protocol for In Vitro Metabolism of this compound:

-

Incubation:

-

Prepare an incubation mixture containing this compound (at various concentrations), human liver microsomes (or recombinant CYP enzymes), and a NADPH-generating system in a phosphate buffer (pH 7.4).

-

Initiate the reaction by adding the NADPH-generating system.

-

Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

-

Sample Preparation:

-

Centrifuge the terminated incubation mixture to precipitate proteins.

-

Collect the supernatant and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

-

Separate the parent drug and its metabolites using a suitable C18 column and a gradient elution program.

-

Acquire full-scan MS and data-dependent MS/MS spectra to identify potential metabolites based on their accurate mass and fragmentation patterns.[8]

-

-

Data Analysis:

-

Process the raw data using specialized software to identify peaks corresponding to potential metabolites.

-

Elucidate the structures of the metabolites by interpreting their MS/MS fragmentation patterns.

-

For unambiguous structure determination, preparative HPLC can be used to isolate sufficient quantities of the metabolites for NMR analysis.[3]

-

Assessment of Biological Activity

Protocol for Receptor Binding Assays:

-

Preparation of Test Compounds:

-

Synthesize or isolate the identified this compound metabolites.

-

-

Membrane Preparation:

-

Prepare cell membrane homogenates from tissues or cell lines expressing the target receptors (e.g., receptors involved in muscle relaxation).

-

-

Binding Assay:

-

Incubate the membrane preparations with a radiolabeled ligand specific for the target receptor in the presence and absence of varying concentrations of this compound and its metabolites.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters to determine the amount of bound ligand.

-

-

Data Analysis:

-

Calculate the inhibition constant (Ki) for each compound to determine its binding affinity for the receptor.

-

Protocol for In Vivo Pharmacodynamic Studies:

-

Animal Model:

-

Utilize an appropriate animal model of muscle spasticity.

-

-

Drug Administration:

-

Administer this compound and its metabolites (if available in sufficient quantities) to different groups of animals.

-

-

Assessment of Muscle Relaxant Effect:

-

Measure the muscle tone and reflex activity at various time points after drug administration using established methods (e.g., electromyography, grip strength tests).

-

-

Data Analysis:

-

Compare the effects of the metabolites to that of the parent drug to determine their relative potency and duration of action.

-

Conclusion

While direct experimental data on the metabolism of this compound is currently lacking, a predictive framework based on its structural analog, tolperisone, provides a solid foundation for future research. The proposed metabolic pathways, hypothesized biological activities, and detailed experimental protocols outlined in this guide are intended to serve as a valuable resource for scientists and researchers in the field of drug metabolism and pharmacology. Further studies are imperative to definitively characterize the metabolites of this compound and to elucidate their contribution to the overall pharmacological profile of this important muscle relaxant. This will ultimately lead to a more complete understanding of its clinical efficacy and safety.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Tolperisone: A Typical Representative of a Class of Centrally Acting Muscle Relaxants with Less Sedative Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of metabolic pathways involved in the biotransformation of tolperisone by human microsomal enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Review of tolperisone: a muscle relaxant and its analysis methods. [wisdomlib.org]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide: Molecular Docking Studies of Lanperisone with N-Type Voltage-Gated Calcium Channels

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the compilation of this document, specific molecular docking studies for lanperisone with calcium channels have not been extensively published in peer-reviewed literature. This guide, therefore, presents a comprehensive, technically detailed framework and a proposed methodology for conducting such research, based on the known pharmacology of this compound and established computational drug design protocols.

Introduction

This compound is a centrally acting muscle relaxant recognized for its efficacy in treating muscle spasticity.[1][2] Its mechanism of action, analogous to other tolperisone-type drugs, involves the blockade of voltage-gated ion channels.[3][4] Specifically, these compounds are understood to inhibit spinal reflexes through a combined action on both voltage-gated sodium and calcium channels, leading to a presynaptic inhibition of neurotransmitter release.[3][4]

Voltage-gated calcium channels (VGCCs) are critical in neuronal signaling, and the N-type (CaV2.2) channels, in particular, are pivotal in controlling neurotransmitter release at presynaptic terminals.[5][6] Given the pharmacological profile of the tolperisone class of drugs, the CaV2.2 channel presents a primary and compelling target for investigating the molecular interactions of this compound.[7]

This technical guide outlines a proposed in-silico study using molecular docking to elucidate the binding mechanism of this compound to the human N-type voltage-gated calcium channel. The objective is to predict the binding affinity, identify key interacting residues, and provide a structural basis for its channel-blocking activity. Such insights are invaluable for the rational design of novel derivatives with improved potency and selectivity.

Proposed Molecular Docking Study

This section details a hypothetical, yet scientifically rigorous, molecular docking workflow to investigate the interaction between this compound and the human CaV2.2 channel.

Target and Ligand Selection

-

Protein Target: The human N-type voltage-gated calcium channel (CaV2.2) complex. A high-resolution cryogenic electron microscopy (cryo-EM) structure is available in the Protein Data Bank (PDB).

-

PDB ID: 7VFV.[8] This structure represents the human CaV2.2-alpha2/delta1-beta1 complex, providing a physiologically relevant model for docking studies.[8]

-

Ligand: this compound. Its 3D structure can be obtained from the PubChem database (CID 198707).

Data Presentation: Predicted Binding Interactions

The following tables summarize the expected quantitative outputs from the proposed molecular docking simulation. The values presented are hypothetical and serve as a template for presenting actual results.

Table 1: Predicted Binding Affinity and Docking Scores for this compound with CaV2.2 (PDB: 7VFV)

| Ligand | Docking Score (kcal/mol) | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) | RMSD from Initial Conformation (Å) |

| This compound | -8.5 | -9.2 | 50.5 | 1.2 |

Table 2: Predicted Intermolecular Interactions between this compound and Key Residues of CaV2.2

| This compound Atom | Interacting Residue (CaV2.2) | Interaction Type | Distance (Å) |

| O (carbonyl) | TYR-1254 (Chain A) | Hydrogen Bond | 2.8 |

| N (pyrrolidine) | ASP-876 (Chain A) | Salt Bridge | 3.1 |

| F (trifluoromethyl) | ILE-1258 (Chain A) | Halogen Bond | 3.5 |

| Phenyl Ring | PHE-880 (Chain A) | Pi-Pi Stacking | 4.2 |

| Methyl Group | VAL-1502 (Chain B) | Hydrophobic | 3.9 |

Experimental Protocols

A detailed methodology is crucial for reproducible and reliable in-silico experiments. The following protocols are based on established best practices for molecular docking of small molecules to ion channels.[9][10][11]

Protein Preparation

-

Structure Retrieval: Download the cryo-EM structure of the human CaV2.2 complex (PDB ID: 7VFV) from the RCSB Protein Data Bank.[8]

-

Preprocessing: Load the PDB file into a molecular modeling suite (e.g., Schrödinger Maestro, MOE, or AutoDock Tools).

-

Chain Selection: Isolate the primary pore-forming α1B subunit (Chain A), which is the site of action for many channel blockers. Remove other subunits (α2δ, β), ligands, and water molecules not involved in the direct binding interaction.

-

Structure Refinement: Add hydrogen atoms, assign correct bond orders, and fill in any missing side chains or loops using tools like Prime (Schrödinger) or the RosettaRelax protocol.[9]

-

Protonation and Optimization: Assign protonation states for titratable residues at a physiological pH of 7.4. Perform a constrained energy minimization of the protein structure to relieve steric clashes, typically using an OPLS (Optimized Potentials for Liquid Simulations) or similar force field.

Ligand Preparation

-

Structure Retrieval: Obtain the 3D structure of this compound (CID 198707) from the PubChem database in SDF format.

-

Protonation and Tautomer Generation: Use a ligand preparation tool (e.g., LigPrep in Schrödinger or the Antechamber module in AmberTools) to generate possible ionization states, tautomers, and stereoisomers at pH 7.4 ± 1.0.[9]

-

Energy Minimization: Perform a thorough energy minimization of the generated ligand conformations using a suitable force field (e.g., MMFF94 or OPLS).

Receptor Grid Generation

-

Binding Site Identification: The binding site for this compound is not yet experimentally defined. A potential binding pocket can be identified within the central pore cavity, a common binding region for channel blockers.[12] Alternatively, blind docking can be performed initially to explore the entire protein surface for potential allosteric sites.

-

Grid Box Definition: Define a grid box (typically 20Å x 20Å x 20Å) centered on the putative binding site. The box should be large enough to allow the ligand to rotate and translate freely during the docking simulation.

Molecular Docking Simulation

-

Docking Algorithm: Employ a validated docking program such as Glide (Schrödinger), AutoDock Vina, or RosettaLigand.[9][13] These programs use different algorithms (e.g., systematic search, genetic algorithms, Monte Carlo) to explore ligand conformations and orientations within the defined binding site.[13]

-

Scoring Function: Use a scoring function (e.g., GlideScore, AutoDock Vina scoring function) to estimate the binding affinity. The docking poses will be ranked based on this score.

-

Pose Generation: Generate a set number of binding poses (e.g., 20-50) for this compound.

-

Post-Docking Analysis: The top-scoring poses should be visually inspected and analyzed for plausible interactions (hydrogen bonds, hydrophobic contacts, etc.). The pose with the best score and most chemically sensible interactions is selected for further analysis. Calculate the Root-Mean-Square Deviation (RMSD) to assess the convergence of docking poses.[10]

Visualizations

Signaling Pathway and Mechanism

The diagram below illustrates the proposed mechanism of action for this compound at the presynaptic nerve terminal, where it blocks N-type calcium channels to inhibit neurotransmitter release.

Caption: Proposed mechanism of this compound at the presynaptic terminal.

Experimental Workflow

The following diagram outlines the key steps of the proposed molecular docking study.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Tolperisone: A Typical Representative of a Class of Centrally Acting Muscle Relaxants with Less Sedative Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tolperisone-type drugs inhibit spinal reflexes via blockade of voltage-gated sodium and calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. N-type calcium channel - Wikipedia [en.wikipedia.org]

- 6. Voltage-Gated Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. rcsb.org [rcsb.org]

- 9. Toward high-resolution modeling of small molecule–ion channel interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting ion channels with ultra-large library screening for hit discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Transcriptomic Profiling of Neuronal Cells After Lanperisone Treatment

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanperisone is a centrally acting muscle relaxant whose mechanism of action involves the modulation of neuronal excitability. While its primary effects on spinal reflexes are established, a comprehensive understanding of its impact on the neuronal transcriptome is lacking. This technical guide outlines a hypothetical study designed to elucidate the genome-wide transcriptional changes in neuronal cells following treatment with this compound. We provide detailed experimental protocols for cell culture, RNA sequencing, and bioinformatic analysis. Furthermore, we present hypothetical data and visualizations to illustrate the potential transcriptomic signature of this compound, offering insights into its molecular effects and informing future drug development and neuroscience research.

Introduction

This compound is a muscle relaxant used to treat muscle stiffness and spasms.[1] Its therapeutic effects are attributed to its action on the central nervous system, where it depresses spinal reflexes.[1][2] Mechanistically, this compound and related compounds like tolperisone are known to block voltage-gated sodium (NaV) and calcium (CaV) channels.[1][2] This blockade reduces neuronal excitability and inhibits the release of neurotransmitters from primary afferent endings.[1]

While the electrophysiological effects of this compound are partially characterized, its influence on neuronal gene expression remains unexplored. Transcriptomic profiling via RNA sequencing (RNA-seq) offers a powerful, unbiased approach to identify genes and signaling pathways modulated by a pharmacological agent. Understanding these changes is crucial for a complete mechanistic understanding, identification of novel therapeutic targets, and assessment of potential off-target effects.

This guide details a comprehensive framework for investigating the transcriptomic effects of this compound on a neuronal cell model. It covers the proposed mechanism of action, detailed experimental methodologies, hypothetical data interpretation, and advanced visualization of key processes and pathways.

Proposed Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the inhibition of voltage-gated ion channels, which are critical for the initiation and propagation of action potentials and synaptic transmission.

-

Voltage-Gated Sodium Channel (NaV) Blockade: By blocking NaV channels, this compound is expected to reduce the influx of sodium ions during depolarization. This action dampens neuronal excitability and can alter the expression of genes regulated by neuronal activity.[3][4] The expression of NaV channel subunits themselves is subject to complex transcriptional and post-translational regulation, which could be influenced by sustained channel blockade.[5][6]

-

Voltage-Gated Calcium Channel (CaV) Blockade: Inhibition of CaV channels, particularly N- and P/Q-types which are crucial for neurotransmitter release, is a key aspect of this compound's function.[1][7] Calcium influx through these channels is a critical second messenger that activates numerous intracellular signaling cascades leading to the nucleus to regulate gene expression.[8][9] Pathways sensitive to intracellular calcium levels include those involving CaMK, MAPK, and the transcription factor CREB.[8][10]

Based on these mechanisms, we hypothesize that this compound treatment will lead to significant changes in the expression of genes associated with:

-

Ion channel subunits and regulators.

-

Synaptic transmission and plasticity.

-

Calcium-dependent signaling pathways (e.g., MAPK/ERK cascade).

-

Neurotrophic factors and their receptors.

-

Genes involved in neuronal survival and apoptosis.

References

- 1. Tolperisone-type drugs inhibit spinal reflexes via blockade of voltage-gated sodium and calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Recent Developments Regarding Voltage-Gated Sodium Channel Blockers for the Treatment of Inherited and Acquired Neuropathic Pain Syndromes [frontiersin.org]

- 4. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An update on transcriptional and post-translational regulation of brain voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacological Inhibition of Voltage-gated Ca2+ Channels for Chronic Pain Relief - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Calcium regulation of neuronal gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Control of Neuronal Voltage-Gated Calcium Ion Channels From RNA to Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Lanperisone's Impact on Presynaptic Neurotransmitter Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanperisone is a centrally acting muscle relaxant, understood to exert its therapeutic effects through the modulation of spinal reflexes. This technical guide delves into the core mechanism of action of this compound, focusing on its influence on presynaptic neurotransmitter release. Through a comprehensive review of available literature, this document outlines the pharmacological effects of this compound and its structural analogs, eperisone and tolperisone, on key components of synaptic transmission. The primary mechanism involves the blockade of voltage-gated sodium (NaV) and calcium (CaV) channels, which leads to a reduction in the release of excitatory neurotransmitters from presynaptic terminals. This guide provides a synthesis of the available quantitative data, detailed experimental methodologies for key assays, and visual representations of the underlying signaling pathways and experimental workflows to facilitate a deeper understanding for research and drug development.

Core Mechanism of Action: Presynaptic Inhibition

The principal mechanism by which this compound and related compounds induce muscle relaxation is through the presynaptic inhibition of neurotransmitter release from primary afferent terminals in the spinal cord. This action effectively dampens the excitability of spinal reflexes, which are often hyperactive in conditions of spasticity and muscle stiffness. The inhibition is primarily achieved through the blockade of voltage-gated ion channels.[1][2][3]

Blockade of Voltage-Gated Sodium Channels (NaV)

This compound and its analogs act as blockers of voltage-gated sodium channels.[1][2] By inhibiting these channels on the presynaptic terminal, the drugs reduce neuronal excitability and the propagation of action potentials. This, in turn, diminishes the depolarization-dependent cascade that leads to neurotransmitter release.

Blockade of Voltage-Gated Calcium Channels (CaV)

The influx of calcium ions (Ca²⁺) through voltage-gated calcium channels is a critical step for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters. This compound and its analogs have been shown to inhibit these channels, thereby reducing the presynaptic Ca²⁺ concentration and directly impeding the release of excitatory neurotransmitters like glutamate.[1][2]

Modulation of Spinal Reflexes

By attenuating the release of excitatory neurotransmitters, this compound effectively depresses both monosynaptic and polysynaptic reflex potentials in the spinal cord.[3][4] Some evidence also suggests an inhibitory effect on the descending noradrenergic tonic facilitation within the spinal cord, further contributing to the overall reduction in spinal reflex excitability.[3]

Quantitative Data

Due to the limited availability of specific quantitative data for this compound, this section presents data for its close structural and functional analogs, eperisone and tolperisone. This information provides a strong indication of the expected pharmacological profile of this compound.

Table 1: Inhibitory Concentrations (IC50) of Tolperisone on Voltage-Gated Sodium Channel Isoforms

| Channel Isoform | Tolperisone IC50 (µM) |

| Nav1.2 | 135 ± 15 |

| Nav1.3 | 115 ± 10 |

| Nav1.4 | 230 ± 25 |

| Nav1.5 | 210 ± 20 |

| Nav1.6 | 190 ± 20 |

| Nav1.7 | 150 ± 15 |

| Nav1.8 | 180 ± 20 |

Data derived from studies on cloned rat sodium channels expressed in Xenopus oocytes.[5][6]

Table 2: Inhibitory Effects of Eperisone and Tolperisone on Voltage-Gated Calcium Channels

| Compound | IC50 (µM) | Channel State Affinity |

| Eperisone | 348 | Inactivated > Resting > Open |

| Tolperisone | 1089 | Inactivated > Resting > Open |

Data from studies on snail neurons.

Table 3: Effect of this compound and Analogs on Ventral Root Potentials in Isolated Rat Spinal Cord

| Compound | Concentration Range (µM) for Depression |

| This compound | 25-200 |

| Eperisone | 25-200 |

| Tolperisone | 50-400 |

| Silperisone | 25-200 |

| Inaperisone | 25-200 |

These compounds dose-dependently depressed the ventral root potential of isolated hemisected spinal cord of 6-day-old rats.[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound and related drugs.

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Analysis

Objective: To measure the effect of this compound on voltage-gated sodium and calcium currents in isolated neurons.

Methodology:

-

Cell Preparation: Dorsal root ganglion (DRG) neurons are acutely dissociated from rats.

-

Recording Setup: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

-

Solutions:

-

External Solution (for NaV currents): Contains (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, adjusted to pH 7.4 with NaOH.

-

External Solution (for CaV currents): Contains (in mM): 120 tetraethylammonium chloride (TEA-Cl), 5 BaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, adjusted to pH 7.4 with TEA-OH.

-

Internal Solution: Contains (in mM): 140 CsF, 10 NaCl, 1 MgCl₂, 10 EGTA, 10 HEPES, adjusted to pH 7.2 with CsOH.

-

-

Voltage Protocol (for NaV currents): From a holding potential of -80 mV, depolarizing steps are applied in 10 mV increments to elicit sodium currents.

-

Voltage Protocol (for CaV currents): From a holding potential of -80 mV, depolarizing steps are applied to elicit calcium currents.

-

Drug Application: this compound is applied to the external solution at varying concentrations to determine its inhibitory effect on the recorded currents.

-

Data Analysis: The peak current amplitude is measured before and after drug application to calculate the percentage of inhibition and determine the IC50 value.

Isolated Spinal Cord Slice Preparation for Reflex Pathway Analysis

Objective: To assess the effect of this compound on monosynaptic and polysynaptic reflexes in an ex vivo preparation.

Methodology:

-

Tissue Preparation: The spinal cord is isolated from neonatal rats and a transverse slice of the lumbar spinal cord with an attached dorsal root is prepared.[7]

-

Recording Chamber: The slice is placed in a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂.

-

Stimulation and Recording: A suction electrode is used to stimulate the dorsal root, and another suction electrode is placed on the corresponding ventral root to record the evoked reflex potentials.

-

Drug Perfusion: this compound is added to the aCSF at various concentrations.

-

Data Acquisition: The amplitude and latency of the monosynaptic and polysynaptic components of the ventral root potential are recorded and analyzed.

-

Analysis: The effect of this compound on the different components of the spinal reflex is quantified.

Neurotransmitter Release Assay from Synaptosomes

Objective: To directly measure the effect of this compound on the release of neurotransmitters (e.g., glutamate) from presynaptic terminals.

Methodology:

-

Synaptosome Preparation: Synaptosomes (isolated presynaptic terminals) are prepared from rat spinal cord or brain tissue by differential centrifugation.

-

Loading: Synaptosomes are pre-loaded with a radiolabeled neurotransmitter (e.g., [³H]glutamate).

-

Depolarization: The synaptosomes are depolarized using a high concentration of potassium chloride (KCl) or a chemical depolarizing agent like 4-aminopyridine to induce neurotransmitter release.

-

Drug Treatment: this compound is incubated with the synaptosomes before and during depolarization.

-

Measurement: The amount of radiolabeled neurotransmitter released into the supernatant is measured using liquid scintillation counting.

-

Analysis: The percentage of inhibition of neurotransmitter release by this compound is calculated by comparing the release in the presence and absence of the drug.

Mandatory Visualizations

Signaling Pathway of Presynaptic Inhibition by this compound

Caption: Signaling pathway of this compound-mediated presynaptic inhibition.

Experimental Workflow for Investigating this compound's Effect on Spinal Reflexes

References

- 1. Tolperisone-type drugs inhibit spinal reflexes via blockade of voltage-gated sodium and calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of a new centrally acting muscle relaxant, NK433 (this compound hydrochloride) on spinal reflexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of some centrally acting muscle relaxants on spinal root potentials: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A comparative study of the action of tolperisone on seven different voltage dependent sodium channel isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. physoc.org [physoc.org]

Preclinical Safety and Toxicology Profile of Lanperisone: An In-depth Technical Guide

Disclaimer: Publicly available preclinical safety and toxicology data for lanperisone are limited. This document provides a comprehensive overview of the preclinical data for tolperisone , a closely related, centrally acting muscle relaxant that is structurally and mechanistically similar to this compound. The data presented here for tolperisone should be considered as a surrogate profile and may not be fully representative of this compound. Further studies are required to establish a definitive preclinical safety profile for this compound.

Executive Summary

This technical guide summarizes the available preclinical safety and toxicology data for tolperisone, a structural and functional analog of this compound. The preclinical assessment of tolperisone indicates a generally favorable safety profile at therapeutic dose levels. Acute toxicity studies in rodents have established the median lethal dose (LD50), with respiratory paralysis being the cause of death at high doses. Repeated dose toxicity studies in rats and dogs have identified no-observed-adverse-effect levels (NOAELs) and have not revealed significant target organ toxicity at doses providing a sufficient safety margin compared to anticipated human exposure.

Tolperisone has been evaluated for genotoxicity in a standard battery of in vitro and in vivo assays. While it was found to be non-mutagenic in the Ames test and in vivo micronucleus assays, clastogenic effects were observed in some in vitro mammalian cell assays, which have been attributed to a degradation product. Carcinogenicity bioassays in rodents have reportedly shown no carcinogenic potential. Reproductive and developmental toxicity studies in rats and rabbits did not reveal any teratogenic effects or adverse impacts on fertility. The following sections provide a detailed summary of these findings, including available quantitative data and experimental methodologies.

Data Presentation

Acute Toxicity

| Species | Route of Administration | LD50 (mg/kg) | Observed Signs of Toxicity |

| Rat | Oral | 1450 | Ataxia, tonic-clonic seizures, dyspnea, respiratory failure |

| Mouse | Oral | 358 | Ataxia, seizures, respiratory depression |

| Rat | Intraperitoneal | 170 | Ataxia, seizures, respiratory depression |

| Rat | Subcutaneous | 645 | Ataxia, seizures, respiratory depression |

Repeated Dose Toxicity

| Species | Duration | Route | Dose Levels (mg/kg/day) | NOAEL (mg/kg/day) | Key Findings |

| Rat | 28 days | Oral | Not specified | 300 | No target organs of toxicity identified. |

| Dog | 28 days | Oral | Not specified | 20 | No target organs of toxicity identified. |

| Rat | 6 months | Oral | 50 | 50 | No clinical or biological toxicity observed. |

| Dog | 9 months | Oral | Not specified | 5 | No significant findings reported. |

Genotoxicity

.[4]

| Assay Type | Test System | Concentration/Dose | Metabolic Activation (S9) | Result |

| Gene Mutation | S. typhimurium, E. coli (Ames test) | Not specified | With and without | Negative |

| Chromosomal Aberration | Human lymphocytes (in vitro) | Not specified | Not specified | Positive (clastogenic) |

| Gene Mutation | Mouse lymphoma TK assay (in vitro) | Not specified | Not specified | Positive (clastogenic) |

| Micronucleus Test | Mouse bone marrow (in vivo) | Not specified | N/A | Negative |

The in vitro genotoxic activity was attributed to the degradation product 4-methyl-1-(4-methylphenyl)-3-(1-piperidinyl)propan-1-one (4-MMPPO).

Carcinogenicity

.[4]

| Species | Duration | Route | Dose Levels | Findings |

| Rat | Not specified | Oral | Not specified | No evidence of carcinogenic potential. |

| Mouse | Not specified | Oral | Not specified | No evidence of carcinogenic potential. |

Note: Detailed study reports with quantitative data were not available in the public domain.

Reproductive and Developmental Toxicity

| Study Type | Species | Dose Levels (mg/kg/day) | Key Findings |

| Fertility and Early Embryonic Development | Rat | Not specified | No effect on fertility. |

| Embryo-fetal Development | Rat | Not specified | Non-teratogenic. |

| Embryo-fetal Development | Rabbit | 50, 100 | No embryo- or fetotoxicity observed. Non-teratogenic. |

| Pre- and Postnatal Development | Rat | Not specified | No adverse effects on pre- and postnatal development. |

Experimental Protocols

Detailed experimental protocols for the preclinical studies on tolperisone are not fully available in the public literature. The following descriptions are based on standard regulatory guidelines for preclinical toxicology studies.

Acute Toxicity Study

-

Test System: Male and female Sprague-Dawley rats and CD-1 mice.

-

Methodology: Animals are administered a single dose of the test substance via the intended clinical route (oral) and other potential routes of exposure. The animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days. A necropsy is performed on all animals at the end of the observation period. The LD50 is calculated using a recognized statistical method.

Repeated Dose Toxicity Study (Subchronic)

-

Test System: Male and female Sprague-Dawley rats and Beagle dogs.

-

Methodology: The test substance is administered daily for a period of 28 or 90 days. At least three dose levels and a control group are used. Observations include clinical signs, body weight, food and water consumption, ophthalmology, hematology, clinical chemistry, and urinalysis. At the end of the treatment period, a full necropsy is performed, and organs are weighed and examined microscopically.

Genotoxicity Assays

-

Ames Test (Bacterial Reverse Mutation Assay): Histidine-dependent strains of Salmonella typhimurium and a tryptophan-dependent strain of Escherichia coli are exposed to the test substance with and without a metabolic activation system (S9). The number of revertant colonies is counted to assess mutagenic potential.

-

In Vitro Mammalian Chromosomal Aberration Test: Human lymphocytes or other suitable mammalian cells are exposed to the test substance with and without S9 mix. Cells are harvested at a predetermined time, and metaphase chromosomes are examined for structural aberrations.

-